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Compound of Interest

Compound Name: 1-(2-Nitropyridin-3-yl)piperazine

CAS No.: 1566082-34-5

Cat. No.: B8819165

Get Quote

Executive Summary
In the development of Palbociclib (CDK4/6 inhibitor), the control of regioisomeric impurities is

critical for ensuring drug safety and efficacy. Impurity 029 (Vendor Code: MM3726.29 / CAS:

1566082-34-5) is identified as 1-(2-nitropyridin-3-yl)piperazine.[1][2]

This impurity represents a regioisomeric precursor arising from the early stages of the API

synthesis.[2] Unlike the target intermediate where the piperazine moiety is attached at the C5

position of the pyridine ring, Impurity 029 features the piperazine at the C3 position. If not

purged, this impurity can carry forward to form a "Regio-Palbociclib" analogue, making its early

detection via LC-MS and NMR mandatory.[1][2]
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Parameter Specification

Common Name Palbociclib Impurity 029

Chemical Name 1-(2-nitropyridin-3-yl)piperazine

CAS Number 1566082-34-5

Molecular Formula C9H12N4O2

Molecular Weight 208.22 g/mol

Structural Class
Regioisomer Intermediate / Starting Material

Impurity

Appearance
Yellow to Orange Solid (Nitro-compound

characteristic)

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

Structural Context
The Palbociclib side-chain synthesis requires the nucleophilic aromatic substitution of a

piperazine onto a nitropyridine core.[2]

Target Intermediate: 1-(6-nitropyridin-3-yl)piperazine (or 1-(2-nitro-5-pyridyl)piperazine).[1][2]

Impurity 029: 1-(2-nitropyridin-3-yl)piperazine.[1][2][3]

Formation Mechanism: The Regioisomer Pathway
The formation of Impurity 029 is a classic example of Starting Material Regioisomerism.[2] It

originates from the use of a pyridine starting material contaminated with its isomer.[2]

The Mechanism:

Correct Pathway: Uses 5-halo-2-nitropyridine.[1][2] Piperazine attacks at C5 (para to nitro

group, activated by resonance).
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Impurity Pathway: Uses 3-halo-2-nitropyridine (contaminant).[1][2] Piperazine attacks at C3

(ortho to nitro group, activated by induction and resonance).

Once formed, Impurity 029 is difficult to separate from the target intermediate due to identical

molecular weight and similar polarity.

Critical Control Point
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5-Bromo-2-nitropyridine
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1-(2-nitropyridin-5-yl)piperazine
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Figure 1: Parallel synthesis pathways showing the origin of Impurity 029 from isomeric starting

materials.

Analytical Identification Protocols
Distinguishing Impurity 029 from the target intermediate requires orthogonal analytical methods

because they are isobaric (Same Mass).[2]

A. Mass Spectrometry (LC-MS/MS)
While the parent mass is identical, the fragmentation pattern (MS2) reveals subtle electronic

differences due to the ortho vs. para nitro positioning.[2]

Instrument: Q-TOF or Triple Quadrupole MS.

Ionization: ESI Positive Mode.

Parent Ion: [M+H]+ = 209.10 Da.[2]
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Fragment Ion (m/z) Origin Differentiation Note

209.1 [M+H]+ Indistinguishable.[1][2]

192.1 [M+H - OH]+

Loss of oxygen from Nitro

group.[1][2] Common to both.

[2]

163.1 [M+H - NO2]+
Loss of Nitro group. Common

to both.[2]

122.0 Pyridine Ring Fragment

Diagnostic. The ortho-

substitution (Impurity 029)

often facilitates a characteristic

"Ortho Effect" rearrangement

not seen in the para-isomer.[1]

[2]

B. Nuclear Magnetic Resonance (NMR) - The "Smoking
Gun"
Proton NMR (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-

inserted">

H-NMR) is the definitive method for identification.[1] The coupling pattern of the aromatic
pyridine protons distinguishes the substitution pattern.

Protocol:

Dissolve ~5 mg of isolated impurity in DMSO-d6.[2]

Acquire ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-

inserted">

H spectrum (400 MHz or higher).

Focus on the aromatic region (6.5 - 8.5 ppm).[2]

Comparative Analysis:
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Feature
Target Intermediate (C5-
Substituted)

Impurity 029 (C3-
Substituted)

Spin System Non-contiguous (H3, H4, H6) Contiguous (H4, H5, H6)

Coupling Pattern

H3/H4: Vicinal doublet

(ngcontent-ng-

c3932382896="" _nghost-ng-

c102404335="" class="inline

ng-star-inserted">

Hz).H6: Isolated doublet (

Hz, meta-coupling).[1]

H4/H6: Doublets.H5: Doublet

of Doublets (dd) (connected to

both H4 and H6).

Key Signal
Presence of an isolated proton

(H6) with small coupling.[2]

Presence of a triplet-like dd

(H5) coupled to two neighbors.

C. HPLC Method (Reverse Phase)
Impurity 029 typically elutes later than the target intermediate on C18 columns due to the

internal hydrogen bonding (ortho-nitro effect) or steric shielding, which makes it slightly more

lipophilic.[1][2]

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: 0.1% Formic Acid in Water.[2]

Mobile Phase B: Acetonitrile.[2]

Gradient: 5% B to 95% B over 20 mins.

Detection: UV at 254 nm.[2]

Experimental Workflow: Isolation & Characterization
To formally identify Impurity 029 in a batch, follow this isolation workflow.
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Figure 2: Step-by-step workflow for the isolation and structural confirmation of Impurity 029.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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